molecular formula C19H21N3O2S2 B514826 5-[(4-methoxyphenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine CAS No. 303967-14-8

5-[(4-methoxyphenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

Cat. No.: B514826
CAS No.: 303967-14-8
M. Wt: 387.5g/mol
InChI Key: NITJKNOBPPBNDY-UHFFFAOYSA-N
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Description

2-[(4-methoxybenzyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that combines elements of pyrano, thieno, and pyrimidin rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxybenzyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include various sulfur-containing compounds and methoxybenzyl halides .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxybenzyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., halides, amines) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .

Mechanism of Action

The mechanism by which 2-[(4-methoxybenzyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine exerts its effects involves interactions with various molecular targets. These interactions can include binding to enzymes or receptors, altering their activity, and affecting cellular pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(4-methoxybenzyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine apart from similar compounds is its unique combination of functional groups and ring structures.

Properties

CAS No.

303967-14-8

Molecular Formula

C19H21N3O2S2

Molecular Weight

387.5g/mol

IUPAC Name

5-[(4-methoxyphenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

InChI

InChI=1S/C19H21N3O2S2/c1-19(2)8-13-14(9-24-19)26-17-15(13)16(20)21-18(22-17)25-10-11-4-6-12(23-3)7-5-11/h4-7H,8-10H2,1-3H3,(H2,20,21,22)

InChI Key

NITJKNOBPPBNDY-UHFFFAOYSA-N

SMILES

CC1(CC2=C(CO1)SC3=NC(=NC(=C23)N)SCC4=CC=C(C=C4)OC)C

Canonical SMILES

CC1(CC2=C(CO1)SC3=NC(=NC(=C23)N)SCC4=CC=C(C=C4)OC)C

Origin of Product

United States

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